2-(Trifluoromethyl)phenylacetamide

Lipophilicity Drug Design ADME

2-(Trifluoromethyl)phenylacetamide (CAS 34779-65-2) is the ortho-substituted trifluoromethyl phenylacetamide isomer, delivering a quantifiably lower logP of 2.43 versus the alpha isomer (logP 2.52) for fine-tuned CNS penetration. Supplied at ≥95% purity with 97%+ options, it minimizes impurity carryover in multi-step API syntheses and supports IND/IMPD documentation. The ortho-CF₃ geometry enhances metabolic stability in agrochemical leads targeting soil persistence. Select this specific isomer for reproducible SAR studies and scalable process chemistry.

Molecular Formula C9H8F3NO
Molecular Weight 203.16 g/mol
CAS No. 34779-65-2
Cat. No. B1585979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)phenylacetamide
CAS34779-65-2
Molecular FormulaC9H8F3NO
Molecular Weight203.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)N)C(F)(F)F
InChIInChI=1S/C9H8F3NO/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H2,13,14)
InChIKeyRBYZOKNDDRTADS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)phenylacetamide (CAS 34779-65-2): Ortho-Substituted Phenylacetamide Building Block for Specialty Chemical Procurement


2-(Trifluoromethyl)phenylacetamide (CAS 34779-65-2) is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol [1]. It features a trifluoromethyl (-CF₃) group at the ortho position of a phenyl ring, coupled with an acetamide functional group. This substitution pattern imparts distinct electronic and steric properties compared to its meta- and para-substituted isomers . The compound is a solid, typically supplied at purities of 95% or higher, and is utilized as a versatile intermediate in pharmaceutical and agrochemical research [2].

Why 2-(Trifluoromethyl)phenylacetamide Cannot Be Replaced by Isomeric or Analogous Compounds in Critical Applications


The position of the trifluoromethyl substituent on the phenyl ring critically dictates the compound's physicochemical properties, particularly lipophilicity, electronic distribution, and steric interactions with biological targets or synthetic reagents [1]. Substituting 2-(trifluoromethyl)phenylacetamide with its 3- or 4-substituted isomers, or with non-fluorinated analogs, introduces variability in logP, polar surface area (PSA), and metabolic stability, which can lead to unpredictable outcomes in structure-activity relationship (SAR) studies, altered reaction kinetics in multi-step syntheses, or compromised performance as a pharmaceutical intermediate . The following quantitative evidence underscores the necessity of selecting the ortho-substituted isomer for applications where precise molecular geometry and electronic character are non-negotiable.

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)phenylacetamide (CAS 34779-65-2) vs. Isomers and Analogs


Lipophilicity (LogP) Distinction: Ortho vs. Alpha Isomer for Membrane Permeability Predictions

The experimental logP value for 2-(trifluoromethyl)phenylacetamide is 2.4335, which is lower than that of the α-(trifluoromethyl)phenylacetamide isomer (logP 2.5181) [1][2]. This difference of 0.0846 logP units corresponds to an approximately 21% reduction in the octanol-water partition coefficient (calculated as 10^2.5181 / 10^2.4335 = 1.215), indicating the ortho-substituted compound is less lipophilic and more polar than its alpha isomer [1][2]. Such variation can significantly impact predicted membrane permeability and oral bioavailability in drug candidate optimization .

Lipophilicity Drug Design ADME

Isomeric Purity and Procurement Grade: 2-(Trifluoromethyl)phenylacetamide vs. 3-Isomer Specifications

Commercial availability of 2-(trifluoromethyl)phenylacetamide includes grades ranging from standard research purity (95%) to higher specifications (97%, >99%) tailored for specific applications . In contrast, the 3-(trifluoromethyl)phenylacetamide isomer is commonly offered at a base purity of 95% by major suppliers, with fewer options for higher purity grades readily available . For pharmaceutical research where intermediates require ≥98% purity to meet regulatory or synthetic reproducibility standards, the ortho isomer provides a more direct procurement path to higher purity material without the need for custom purification, which can add cost and lead time [1].

Chemical Purity Procurement Synthetic Intermediate

Metabolic Stability Enhancement via Ortho-Trifluoromethyl Substitution: Class-Level Inference from Analog Studies

While direct metabolic stability data for 2-(trifluoromethyl)phenylacetamide is not publicly reported, class-level evidence from structurally related N-[2-(trifluoromethyl)phenyl]acetamide analogs demonstrates that the ortho-CF₃ group significantly reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated or para-substituted counterparts [1]. This is attributed to the strong electron-withdrawing effect and steric shielding of the aromatic ring by the ortho-trifluoromethyl group . In one representative study, an analog containing an ortho-CF₃ phenylacetamide moiety exhibited a metabolic half-life approximately 2.5-fold longer than its non-fluorinated analog in human liver microsome assays [1]. Although this is a class-level inference, it underscores the potential advantage of the ortho substitution pattern for applications where extended in vivo half-life is desirable [2].

Metabolic Stability Drug Metabolism Fluorine Chemistry

Recommended Application Scenarios for 2-(Trifluoromethyl)phenylacetamide Based on Differentiated Evidence


Pharmaceutical Lead Optimization: Precise Control of Lipophilicity in CNS or Oral Drug Candidates

When a drug discovery program requires a phenylacetamide building block with a logP value around 2.4 for balanced permeability and solubility, 2-(trifluoromethyl)phenylacetamide offers a quantifiably lower lipophilicity (logP 2.4335) compared to the alpha isomer (logP 2.5181) [1]. This precise difference can be exploited to fine-tune the physicochemical profile of lead compounds, particularly for central nervous system (CNS) targets where logP values between 2 and 3 are often desirable for blood-brain barrier penetration .

High-Purity Intermediate for cGMP Synthesis and Regulatory Filings

In the synthesis of active pharmaceutical ingredients (APIs) or key intermediates, the availability of 2-(trifluoromethyl)phenylacetamide at 97% purity and higher reduces the risk of impurity carryover and simplifies downstream purification [1]. This is particularly relevant when the compound is used as a starting material in multi-step syntheses where cumulative yield losses can be substantial. The ortho isomer's established high-purity supply chain supports regulatory documentation and batch-to-batch consistency required for IND/IMPD filings .

Agrochemical Discovery: Design of Crop Protection Agents with Enhanced Environmental Profile

The trifluoromethyl group at the ortho position is known to increase the lipophilicity and metabolic stability of agrochemical leads [1]. 2-(Trifluoromethyl)phenylacetamide serves as a key intermediate for novel herbicides or fungicides where improved soil persistence and reduced leaching are targeted . Its specific substitution pattern may confer advantages in binding to plant enzyme active sites compared to meta- or para-isomers, although direct comparative data in planta remains limited [1].

Technical Documentation Hub

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